VU 1545 is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of its parent compounds. It belongs to the class of small molecules designed to interact with specific proteins involved in various biological processes. The classification of VU 1545 is primarily based on its structural characteristics and biological activity, positioning it within the broader category of peptidomimetics.
The synthesis of VU 1545 involves several key steps, typically starting from readily available precursors. The general synthetic route includes:
Technical details regarding the synthesis include the use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for characterization, ensuring that the synthesized compound meets the desired specifications in terms of purity and structural integrity .
The molecular structure of VU 1545 can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy. The compound typically features specific functional groups that contribute to its biological activity.
Key structural data may include:
VU 1545 participates in various chemical reactions that are essential for its functionality. These may include:
Technical details about these reactions often involve kinetic studies, where parameters such as binding affinities and reaction rates are measured to assess the compound's effectiveness .
The mechanism of action for VU 1545 involves its interaction with specific biological targets, often leading to modulation of signaling pathways.
Key aspects include:
Data supporting these mechanisms often come from cellular assays and animal models, providing evidence for the compound's therapeutic potential.
The physical and chemical properties of VU 1545 are critical for its development as a therapeutic agent. Important properties include:
Relevant data can be obtained through standardized testing methods, ensuring that VU 1545 meets necessary criteria for pharmaceutical applications .
VU 1545 has potential applications in various scientific fields, primarily in medicinal chemistry and pharmacology. Specific uses may include:
The ongoing research into VU 1545 highlights its significance in advancing our understanding of drug design and development processes .
VU 1545 (CAS 890764-63-3) emerged during early 2000s investigations into metabotropic glutamate receptor 5 (mGlu5) allosteric modulators. Developed as part of a structural optimization effort targeting N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives, this compound addressed pharmacological limitations of pioneering mGlu5 positive allosteric modulators (PAMs) like DFB and CPPHA [7]. Its discovery paralleled key advances in understanding mGlu5’s role in modulating NMDA receptor function and synaptic plasticity—a central theme in neuropsychiatric drug discovery. As a third-generation chemotype, VU 1545 exhibited improved potency and physicochemical properties over earlier PAMs, positioning it as a critical tool compound for elucidating mGlu5 physiology in neurological disorders [2] [7].
Table 1: Molecular Identity of VU 1545
Property | Value |
---|---|
Chemical Name | N-[1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl]-4-nitrobenzamide |
CAS Number | 890764-63-3 |
Molecular Formula | C₂₂H₁₅FN₄O₃ |
Molecular Weight | 402.38 g/mol |
IUPAC Name | N-[1-(2-fluorophenyl)-3-phenylpyrazol-5-yl]-4-nitrobenzamide |
SMILES | O=C(NC1=CC(C3=CC=CC=C3)=NN1C2=CC=CC=C2F)C4=CC=C(N+=O)C=C4 |
VU 1545 functions as a potent and selective positive allosteric modulator of mGlu5 receptors, enhancing glutamate-induced receptor activation without intrinsic agonist activity. Binding studies confirm its interaction with an allosteric site within the receptor’s transmembrane domain, distinct from the orthosteric glutamate-binding site [2] [5]. Key pharmacological parameters include:
This PAM activity potentiates mGlu5 coupling to Gαq-mediated signaling pathways, triggering phospholipase C (PLC) activation, inositol trisphosphate (IP₃) production, and intracellular calcium release [6]. Notably, VU 1545 (at 0.1–10 µM) promotes Akt phosphorylation in neuronal cells, indicating downstream modulation of neurotrophic pathways implicated in synaptic plasticity [3]. Its target selectivity within Group I mGlus (>100-fold selectivity over mGlu1) minimizes off-target effects, making it pharmacologically distinctive [7].
Table 2: Receptor Binding and Functional Activity
Parameter | Value | Assay System | Significance |
---|---|---|---|
EC₅₀ | 9.6 nM | Calcium mobilization (rat) | Measures functional potency |
Kᵢ | 156 nM | Radioligand binding (rat) | Reflects receptor affinity |
Akt Activation | 0.1–1.0 µM | Western blot (neuronal cells) | Demonstrates downstream signaling |
The molecular architecture of VU 1545 underlies its therapeutic potential. Key features include:
Functionally, VU 1545 addresses pathological mechanisms in multiple CNS disorders:
Current research focuses on its ability to reverse pathological synaptic changes without inducing receptor desensitization—a limitation of orthosteric agonists. This positions VU 1545 as a template for developing disease-modifying therapeutics targeting circuit-level abnormalities in neuropsychiatry [4] [6] [7].
Table 3: Therapeutic Mechanisms and Evidence
Disorder Area | Proposed Mechanism | Experimental Evidence |
---|---|---|
Schizophrenia | Potentiation of NMDA receptor currents | Reversal of ketamine-induced cognitive deficits (using predecessor PAMs) [7] |
Substance Use | Normalization of CP-AMPA receptor trafficking | Attenuation of cocaine-seeking in abstinence models [6] |
Neurodegeneration | Enhancement of Akt neurotrophic signaling | Dose-dependent Akt phosphorylation in neurons [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7